(3-Bromophenyl)(phenyl)methanaminehcl
Description
Contextualization within Substituted Methanamine and Benzylamine (B48309) Chemistry
(3-Bromophenyl)(phenyl)methanamine hydrochloride belongs to the classes of substituted methanamines and benzylamines. Methanamine, the simplest amine, consists of a methyl group attached to an amino group. ncert.nic.in Substituted methanamines have one or more hydrogen atoms on the methyl group or the amino group replaced by other functional groups.
Benzylamine is a fundamental aromatic amine composed of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) linked to an amino group (NH2). wikipedia.org It is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals. wikipedia.org The chemical properties of benzylamines can be significantly altered by substituting different groups onto the benzene ring or the amino group. These substitutions can influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding. nih.gov For example, electron-withdrawing groups like halogens (e.g., bromine in the subject compound) can impact the reactivity and basicity of the amine. ncert.nic.inquora.com
The presence of both a phenyl group and a 3-bromophenyl group attached to the same carbon atom in (3-Bromophenyl)(phenyl)methanamine hydrochloride places it within the diarylmethanamine subclass of benzylamines. This specific arrangement of aromatic rings provides a rigid framework that is often exploited in the design of molecules targeting specific biological receptors.
Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis
The primary significance of (3-Bromophenyl)(phenyl)methanamine hydrochloride lies in its utility as a versatile synthetic intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step organic syntheses, intermediates like this compound are crucial building blocks.
The bromine atom on one of the phenyl rings is a particularly useful functional group. It can participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a diverse range of chemical moieties to the core scaffold. This functionalization is a key step in creating new and complex molecular architectures.
Furthermore, the amine group is also reactive and can be modified through various chemical transformations, including alkylation, acylation, and sulfonylation. This dual reactivity of both the bromo-substituted ring and the amine group makes (3-Bromophenyl)(phenyl)methanamine hydrochloride a highly adaptable component in the synthesis of novel compounds for various research applications.
Analogous Structures and Their Research Relevance
The research relevance of (3-Bromophenyl)(phenyl)methanamine hydrochloride is further highlighted by examining its structural analogs. These related compounds often serve as controls in experiments or as starting points for the synthesis of other important molecules.
(3-bromophenyl)methanamine: This simpler analog lacks the second phenyl group. It is also a valuable building block in organic synthesis. nih.gov Its hydrochloride salt is commercially available and used in various chemical preparations. matrix-fine-chemicals.com
(R)-(4-bromophenyl)(phenyl)methanamine: This compound is a stereoisomer and a regioisomer of the subject compound, with the bromine atom at the 4-position of the phenyl ring. The "(R)-" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center. This specific stereochemistry is often crucial for biological activity. (R)-(4-bromophenyl)(phenyl)methanamine has been used as a synthetic intermediate in the preparation of δ-opioid receptor ligands and antifungal agents. caymanchem.combioscience.co.uk Its hydrochloride salt is also a known chemical entity. bldpharm.com
(R)-(4-chlorophenyl)(phenyl)methanamine: This analog replaces the bromine atom with a chlorine atom at the 4-position. Like its bromo-counterpart, it is a chiral compound and has been identified as an intermediate in the synthesis of pharmaceuticals, such as the antihistamine Levocetirizine. fda.govpharmaffiliates.com
The study of these and other similar structures, such as (R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride, provides valuable insights into how small changes in molecular structure, such as the position or type of halogen, can influence the chemical and biological properties of the resulting compounds. evitachem.com
Data Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
| (3-Bromophenyl)(phenyl)methanamine hydrochloride | 5375-53-1 | C13H13BrClN |
| (3-bromophenyl)methanamine | 3959-07-7 | C7H8BrN |
| (3-bromophenyl)methanamine hydrochloride | 39959-54-1 | C7H9BrClN |
| (R)-(4-bromophenyl)(phenyl)methanamine | 220441-81-6 | C13H12BrN |
| (R)-(4-bromophenyl)(phenyl)methanamine hydrochloride | 220441-84-9 | C13H13BrClN |
| (R)-(4-chlorophenyl)(phenyl)methanamine | 163837-57-8 | C13H12ClN |
| Benzylamine | 100-46-9 | C7H9N |
| (2-Bromophenyl)methanamine | 3959-05-5 | C7H8BrN |
| 3-Bromophenylhydrazine hydrochloride | 27246-81-7 | C6H8BrClN2 |
| (R)-(4-Fluorophenyl)(phenyl)methanamine hydrochloride | 451503-41-6 | C13H13ClFN |
| (4-Chlorophenyl)(phenyl)methanamine | 4496-65-1 | C13H12ClN |
Table of Compound Properties
| Property | (3-Bromophenyl)(phenyl)methanamine hydrochloride | (3-bromophenyl)methanamine | (R)-(4-bromophenyl)(phenyl)methanamine | (R)-(4-chlorophenyl)(phenyl)methanamine |
| Molecular Weight | 298.61 g/mol bldpharm.com | 186.05 g/mol nih.gov | 262.1 g/mol caymanchem.com | 217.69 g/mol fda.gov |
| Physical State | Not specified | Not specified | Neat oil caymanchem.com | Not specified |
| Purity | Not specified | Not specified | ≥95% caymanchem.com | Not specified |
| Storage | Inert atmosphere, room temperature bldpharm.com | Not specified | -20°C caymanchem.com | Not specified |
| Solubility | Not specified | Not specified | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml caymanchem.com | Not specified |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H13BrClN |
|---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
(3-bromophenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H |
InChI Key |
VFKTYKJDYTYBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromophenyl Phenyl Methanamine Hydrochloride and Analogues
Conventional Synthetic Routes to Substituted Methanamines
Traditional methods for synthesizing substituted methanamines often rely on multi-step sequences involving well-established chemical transformations. These routes are valued for their reliability and the accessibility of starting materials.
Synthesis via Halogenated Benzyl (B1604629) Precursors and Amination
A foundational approach to synthesizing methanamine derivatives involves the use of halogenated benzyl precursors. This method hinges on a nucleophilic substitution reaction where a benzyl halide reacts with an appropriate amine. For the synthesis of (3-Bromophenyl)(phenyl)methanamine, a plausible route would involve the reaction of 3-bromobenzyl bromide with aniline (B41778).
However, a significant drawback of direct alkylation of amines with alkyl halides is the potential for over-alkylation, leading to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired secondary amine.
Approaches Involving Carbonyl Compounds and Organometallic Reagents for Intermediate Formation
Organometallic reagents, particularly Grignard and organolithium reagents, provide a powerful method for constructing the carbon skeleton of diarylmethanols, which are key intermediates in the synthesis of the corresponding amines. chadsprep.comyoutube.com The general mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com
For the synthesis of the (3-bromophenyl)(phenyl)methane framework, two primary pathways are available:
Reaction of a phenyl-based organometallic reagent (e.g., phenylmagnesium bromide) with 3-bromobenzaldehyde (B42254).
Reaction of a 3-bromophenyl-based organometallic reagent (e.g., 3-bromophenylmagnesium bromide) with benzaldehyde.
Both routes yield the corresponding diarylmethanol, (3-bromophenyl)(phenyl)methanol, after an aqueous workup to protonate the alkoxide intermediate. youtube.comyoutube.com This alcohol must then be converted into the target amine. This subsequent transformation typically involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine or ammonia.
Amine Formation through Reduction of Corresponding Imines or Ketones
Reductive amination is a highly effective and widely used method for synthesizing primary, secondary, and tertiary amines. masterorganicchemistry.com This process involves two main steps: the formation of an imine (or Schiff base) from the condensation of a carbonyl compound with an amine, followed by the reduction of the C=N double bond. nih.govnih.gov This approach avoids the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com
To synthesize (3-Bromophenyl)(phenyl)methanamine, one could react 3-bromobenzaldehyde with aniline to form the corresponding N-(3-bromobenzylidene)aniline imine. Subsequent reduction of this imine yields the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com Dimethyl sulfide (B99878) borane (B79455) (Me₂S-BH₃) has also been shown to be an effective and chemoselective reagent for the reduction of various imines under mild conditions. nih.gov The reaction proceeds via hydride transfer, selectively reducing the imine double bond while leaving other functional groups intact. nih.gov
Table 1: Selected Reducing Agents for Imine Reduction
| Reducing Agent | Abbreviation | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol (B129727) or Ethanol, Room Temperature | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 4-5 to favor iminium ion formation | masterorganicchemistry.com |
| Dimethyl Sulfide Borane | Me₂S-BH₃ | CDCl₃ or CH₂Cl₂, 60 °C | nih.gov |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid | masterorganicchemistry.com |
Novel and Catalytic Approaches for Enantioselective and Efficient Synthesis
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and atom economy. For the synthesis of chiral amines like (3-Bromophenyl)(phenyl)methanamine, enantioselective approaches are particularly important.
Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Production
Asymmetric hydrogenation is a powerful tool for producing enantiomerically pure or enriched chiral compounds. In the context of amine synthesis, this technique is applied to the reduction of prochiral imines or enamines using a chiral transition metal catalyst. Catalytic systems based on ruthenium (Ru) and iridium (Ir) have demonstrated high efficiency and enantioselectivity in the asymmetric hydrogenation of N-sulfonyl and N-alkyl imines. organic-chemistry.org
The process involves the coordination of the imine substrate to a chiral metal complex, followed by the stereoselective transfer of hydrogen from a hydrogen source (e.g., H₂ gas or formic acid). organic-chemistry.org The chirality of the ligand bound to the metal center dictates the facial selectivity of the hydride attack on the imine carbon, leading to the preferential formation of one enantiomer of the amine product. This method provides access to chiral amines with excellent enantiomeric excess (ee), which is critical for the development of pharmaceuticals. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Amines (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These methods offer versatile strategies for constructing the diarylmethane framework.
Buchwald-Hartwig Amination (C-N Coupling): This reaction enables the formation of aryl-nitrogen bonds by coupling an aryl halide or triflate with an amine. A catalyst system composed of a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine (B1218219) ligand is typically employed. mit.edu This approach could be used to couple a (3-bromophenyl)methane derivative with an aniline or to couple a phenylmethane derivative with a bromoaniline. The choice of ligand is crucial for achieving high catalytic activity and is often tailored to the specific substrates. mit.eduresearchgate.net
Suzuki Coupling (C-C Coupling): The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (e.g., an arylboronic acid) and an organohalide. A palladium-catalyzed Suzuki cross-coupling has been described for the construction of diarylmethanes via the C-N bond activation of benzyltrimethylammonium (B79724) salts. researchgate.net In this approach, a benzylammonium salt is coupled with an arylboronic acid, such as 4-cyanophenylboronic acid, using a palladium chloride catalyst with a phosphine ligand. researchgate.net This strategy provides a novel pathway to assemble the (3-bromophenyl)(phenyl)methane core by forming the central C(sp³)–C(sp²) bond.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Bromide + Amine | Pd(OAc)₂ / DPEphos | Aryl-Nitrogen | mit.edu |
| Suzuki Coupling | Benzylammonium Salt + Arylboronic Acid | PdCl₂ / PPh₃ | C(sp³)–C(sp²) | researchgate.net |
| Heck-type Reaction | Aryl Halide + Allene | Pd(dba)₂ / PPh₃ | C(sp²)–C(sp²) | nih.gov |
Mannich-type Reactions as Key Steps in Analogue Synthesis
The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the introduction of aminoalkyl groups. nih.gov This classical three-component condensation involves an active hydrogen compound, an aldehyde (typically non-enolizable), and a primary or secondary amine to form a β-amino carbonyl compound, often referred to as a Mannich base. nih.gov The versatility of this reaction has been harnessed to produce a wide array of analogues related to (3-Bromophenyl)(phenyl)methanamine.
A key application is in multicomponent assembly processes (MCAPs) for creating structurally diverse molecular scaffolds. For instance, a four-component Mannich-type MCAP has been used to generate libraries of 2-arylpiperidines. nih.gov This process can start with commercially available materials like bromobenzaldehydes, and the resulting aryl bromide moiety can be further functionalized through cross-coupling reactions, demonstrating a pathway to diverse analogues. nih.gov The use of a temporary activating group, such as the N-(4-pentenoyl) group, can facilitate both the Mannich reaction and subsequent deprotection to yield the free amine for further modification. nih.gov
Variations of the Mannich reaction expand its utility. The phospha-Mannich reaction, an analogue where a P-H compound replaces the active hydrogen compound, offers a route to compounds with a P-Csp³-N linkage. researchgate.net Furthermore, modern iterations like the Petasis Boron-Mannich (PBM) reaction, a three-component process involving amines, aldehydes, and organoboronic acids, provide a modular approach to synthesizing complex amines. chemrxiv.org Asymmetric Mannich reactions, employing chiral primary amine catalysts, can achieve high stereoselectivity in the synthesis of chiral building blocks like 3-substituted 3-amino-2-oxindoles. nih.gov A patented method for an analogue, N-methyl-3-phenyl-3-hydroxyl-propylamine, explicitly uses a Mannich reaction as the initial step, starting from acetophenone. google.com These examples underscore the Mannich reaction's adaptability as a key strategic step in the synthesis of complex amine analogues.
Tandem Synthetic Methodologies for N-Methylated Tertiary Amines
Tandem reactions, or domino reactions, offer significant advantages in efficiency and atom economy by combining multiple transformations into a single synthetic operation without isolating intermediates. Such methodologies are particularly effective for synthesizing N-methylated tertiary amines, which are important analogues and are ubiquitous in pharmaceutically relevant molecules. rsc.org
A prominent strategy involves the use of methanol as a sustainable and green C1 source for methylation. rsc.orgnih.gov An Iridium-catalyzed tandem protocol has been developed for the three-component coupling of carbonyl compounds, amines, and methanol. rsc.orgrsc.org This process proceeds through a reductive amination followed by N-methylation. The iridium catalyst facilitates a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where methanol is dehydrogenated to formaldehyde (B43269) in situ, which then reacts with a secondary amine intermediate before being reduced to the N-methyl tertiary amine. rsc.org This method demonstrates broad substrate scope and functional group tolerance. rsc.orgrsc.org
Similarly, a highly efficient ruthenium NNN pincer complex can catalyze the tandem transformation of various aromatic and aliphatic nitro compounds into the corresponding N-methylated amines, also using methanol as the methylating agent. nih.gov This approach is notable for its ability to introduce the N-methylamine moiety into complex molecules directly from nitro precursors, bypassing more traditional multi-step sequences. nih.gov The development of these tandem catalytic systems represents a significant advancement in creating N-methylated amine libraries from simple and readily available starting materials. rsc.orgnih.gov
Catalyst-Free Methodologies in Amine Synthesis
While catalytic methods are powerful, the development of catalyst-free reactions is a growing area of interest due to benefits such as cost-effectiveness, reduced toxicity from metal contaminants, operational simplicity, and environmental friendliness. nih.gov Several catalyst-free approaches have been successfully applied to the synthesis of amines.
One-pot reductive alkylation of primary and secondary amines can be achieved efficiently without a catalyst using sodium borohydride as the reducing agent in 2,2,2-trifluoroethanol. thieme-connect.com Another sustainable approach for synthesizing secondary amines involves a catalyst- and solvent-free reductive amination at room temperature using pinacolborane (HBpin) as the reducing agent. rsc.org This protocol is compatible with a wide range of aldehydes and primary amines and offers excellent functional group tolerance and scalability. rsc.org
More advanced catalyst-free methods utilize photo-induced single-electron transfer. For instance, the deaminative functionalization of primary amines can be achieved under visible light without a photocatalyst. nih.gov This is accomplished through the formation of an electron donor-acceptor (EDA) complex between a pyridinium-activated amine (a Katritzky pyridinium (B92312) salt) and a donor like Hantzsch ester or Et₃N. nih.gov Direct photoexcitation of this complex initiates the formation of alkyl radicals, which can then participate in various coupling reactions. nih.gov Such catalyst-free strategies provide valuable and sustainable alternatives for the synthesis of structurally diverse amines. nih.govrsc.org
Stereoselective Synthesis and Control of Enantiomeric Purity
The biological activity of chiral molecules like (3-Bromophenyl)(phenyl)methanamine is often dependent on their stereochemistry. Therefore, methods to control and obtain high enantiomeric purity are critical. This section details three primary strategies: classical chiral resolution, modern asymmetric catalysis, and biocatalytic enzymatic approaches.
Chiral Resolution Techniques (e.g., Diastereomeric Salt Formation)
Chiral resolution is a classical and widely used technique for separating a racemic mixture into its individual enantiomers. wikipedia.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.org The most common resolution strategy involves converting the enantiomeric pair into a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. wikipedia.orglibretexts.org
For racemic amines, this is typically achieved by reacting the mixture with an enantiomerically pure chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. libretexts.orgpharmtech.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent system, allowing for its separation by filtration. kiko-tech.co.jp The purified diastereomeric salt is then treated with a base to break the salt and liberate the desired, enantiomerically pure amine. wikipedia.org The success of this method depends heavily on the choice of both the resolving agent and the crystallization solvent. kiko-tech.co.jp High-throughput screening methods are often employed to rapidly test numerous combinations of resolving agents and solvents to find optimal conditions for separation and yield. kiko-tech.co.jp
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (-)-Malic Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (-)-Mandelic Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (+)-Camphor-10-sulfonic Acid | Chiral Acid | Resolution of racemic bases. libretexts.org |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | Used in the formation of diastereomeric salts. |
| Dibenzoyl-L-tartaric acid | Chiral Acid | Used in the formation of diastereomeric salts. |
Asymmetric Catalysis with Chiral Ligands for Stereoselective Formation
Asymmetric catalysis offers a more direct and atom-economical approach to producing enantiomerically enriched compounds compared to resolution. This strategy employs a chiral catalyst to steer a chemical reaction toward the preferential formation of one enantiomer over the other. nih.gov The catalyst is typically a metal complex coordinated to a chiral organic ligand. nih.gov The ligand creates a chiral environment around the metal's active site, influencing the stereochemical outcome of the reaction.
The design of chiral ligands is crucial for achieving high enantioselectivity. nih.gov For many years, C₂-symmetric ligands were dominant, but more recently, non-symmetrical ligands (C₁-symmetry), such as P,N-ligands, have proven highly effective and, in some cases, superior. nih.gov For the synthesis of chiral diarylmethanamines, a key step is often the asymmetric addition of an organometallic reagent (e.g., an arylzinc compound) to an aldehyde. Chiral phosphoramide (B1221513) ligands have been shown to catalyze this transformation to produce chiral diarylmethanols—direct precursors to the target amines—with high enantiomeric excess (ee). sioc-journal.cn Other important classes of ligands include chiral N-heterocyclic carbenes (NHCs) and ligands used in conjunction with magnesium catalysts. researchgate.netrsc.org The modular nature of many modern ligands allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov
Enzymatic Transamination Approaches for Chiral Amine Production
Biocatalysis, particularly the use of enzymes, has emerged as a powerful and green alternative for producing chiral amines with exceptional stereoselectivity. acs.org Amine transaminases (ATAs), specifically ω-transaminases (ω-TAs), are highly effective for this purpose. oup.comnih.gov These enzymes catalyze the transfer of an amino group from a simple amine donor (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor, yielding a chiral amine. oup.comnih.gov The reaction relies on a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, which is regenerated in situ, avoiding the need for costly external cofactor regeneration systems. oup.com
A significant challenge in applying wild-type transaminases was their often-limited substrate scope. nih.gov However, extensive protein engineering and directed evolution have successfully broadened the range of acceptable substrates to include bulkier and more complex ketones, such as the precursors to pharmaceutical intermediates. nih.gov Another hurdle is the often-unfavorable thermodynamic equilibrium of the transamination reaction. worktribe.com This can be overcome by various process strategies, such as using an excess of the amine donor or removing the ketone co-product as it forms. nih.gov A highly effective approach involves immobilizing the enzyme on a solid support, such as 2D zeolites or glass beads. oup.comnih.gov Immobilization not only enhances enzyme stability and allows for easy recovery and reuse but also enables use in continuous flow reactors. In a flow system, the product is continuously removed, which effectively drives the reaction equilibrium toward the desired chiral amine, allowing for high conversions and excellent enantiomeric excess. oup.comnih.gov
Reaction Mechanisms and Chemical Transformations of 3 Bromophenyl Phenyl Methanamine Hydrochloride and Derivatives
Reactivity of the Primary Amine Functionality (e.g., Nucleophilic Attack, Imine Formation)
The primary amine group in (3-Bromophenyl)(phenyl)methanamine is a key site of reactivity, capable of acting as a nucleophile and participating in various bond-forming reactions.
Nucleophilic Attack:
As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles. For instance, it can react with acids, such as hydrochloric acid, to form the corresponding ammonium (B1175870) salt, in this case, (3-Bromophenyl)(phenyl)methanamine hydrochloride. libretexts.org This acid-base reaction is straightforward, and the resulting salt is often more stable and easier to handle than the free base. libretexts.org The primary amine can also attack alkyl halides in an SN2 reaction, although this can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium salts. To achieve mono-alkylation, it is often necessary to use a large excess of the amine. lumenlearning.com
Imine Formation:
A significant reaction of the primary amine functionality is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds through a series of reversible steps. libretexts.orglibretexts.org The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of an imine. libretexts.org The reversibility of the reaction necessitates driving it towards the product, often by removing the water formed during the reaction. operachem.com
The general mechanism for imine formation is as follows:
Nucleophilic addition: The primary amine attacks the electrophilic carbonyl carbon. libretexts.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org
Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water). libretexts.org
Elimination: The lone pair on the nitrogen facilitates the elimination of water, forming a resonance-stabilized iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen to yield the final imine product. libretexts.org
Chemical Transformations of the Aromatic Bromine Substituent (e.g., Suzuki Cross Coupling, Miyaura Reaction, Ullman Reaction, Buchwald–Hartwig Reaction)
The bromine atom on the phenyl ring of (3-Bromophenyl)(phenyl)methanamine hydrochloride serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.
Suzuki Cross-Coupling:
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.govorganic-chemistry.org In the context of (3-Bromophenyl)(phenyl)methanamine, the aryl bromide can be coupled with a variety of boronic acids or their esters to synthesize biaryl compounds. libretexts.orgyoutube.com The reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acid coupling partners. nih.govorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
Miyaura Borylation:
The Miyaura borylation reaction allows for the conversion of aryl halides into arylboronates, which are key intermediates for Suzuki couplings. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. wikipedia.orgalfa-chemistry.com The resulting arylboronate ester can then be used in a subsequent Suzuki coupling reaction, sometimes even in a one-pot procedure. beilstein-journals.org This method provides a direct route to arylboronic esters under mild conditions and tolerates a variety of functional groups. organic-chemistry.orgalfa-chemistry.com
Ullmann Reaction:
The Ullmann reaction, or Ullmann coupling, traditionally involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl. byjus.comwikipedia.org The reaction typically requires high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org Modern variations have been developed that use catalytic amounts of copper and can be used to form unsymmetrical biaryls. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org A related transformation is the Ullmann condensation, which is the copper-promoted synthesis of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org
Buchwald–Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines and has largely replaced harsher traditional methods. wikipedia.org For a molecule like (3-Bromophenyl)(phenyl)methanamine, the bromine atom could potentially be replaced by another amine, although this would lead to a more complex diamine structure. The reaction has seen significant development, with various generations of catalyst systems allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org
| Reaction | Catalyst | Reactants | Product | Key Features |
| Suzuki Cross-Coupling | Palladium | Aryl Halide, Boronic Acid/Ester | Biaryl | Mild conditions, high functional group tolerance. nih.govorganic-chemistry.org |
| Miyaura Borylation | Palladium | Aryl Halide, Diboron Reagent | Arylboronate | Direct synthesis of boronic esters. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |
| Ullmann Reaction | Copper | Aryl Halide | Biaryl | Typically requires high temperatures. byjus.comwikipedia.orgwikipedia.org |
| Buchwald-Hartwig Amination | Palladium | Aryl Halide, Amine | Arylamine | Forms C-N bonds, wide substrate scope. wikipedia.orglibretexts.org |
Oxidation and Reduction Pathways of Related Amine Structures
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.orgkhanacademy.org In the context of amine structures related to (3-Bromophenyl)(phenyl)methanamine, both the amine functionality and other parts of the molecule can undergo oxidation or reduction.
The primary amine group itself can be oxidized, though this can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation can lead to the formation of imines, oximes, or nitroso compounds. Conversely, the reduction of related nitro compounds is a common method for the synthesis of primary aromatic amines.
In a broader sense, the term "redox reaction" describes any chemical process where the oxidation states of atoms are changed. youtube.comyoutube.comyoutube.com For example, in many of the cross-coupling reactions discussed, the palladium catalyst undergoes a cycle of oxidation (from Pd(0) to Pd(II)) and reduction (from Pd(II) back to Pd(0)).
Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring
Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.commasterorganicchemistry.com Unlike the more common electrophilic aromatic substitution, SNA_r requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com
For (3-Bromophenyl)(phenyl)methanamine, direct nucleophilic aromatic substitution of the bromine atom is generally difficult because the phenyl ring is not sufficiently activated by electron-withdrawing groups. The generally accepted mechanism for activated aryl halides involves the addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.comlibretexts.org
In some cases, nucleophilic aromatic substitution can proceed through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate, particularly with very strong bases like sodium amide. chemistrysteps.comlibretexts.org However, this pathway is less common under typical synthetic conditions. It has been noted that for some halogenated aromatics, nucleophilic aromatic substitution with hydride as the nucleophile can occur. science.gov
Rearrangement Reactions in Amine Synthesis Contexts
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.denumberanalytics.comthermofisher.com These reactions are fundamental in organic synthesis for constructing complex molecular architectures. numberanalytics.comnumberanalytics.com
In the context of amine synthesis, several named rearrangement reactions are of importance. While not directly involving (3-Bromophenyl)(phenyl)methanamine itself, these reactions are relevant to the synthesis of related diarylamine structures and other amine-containing compounds. One such example is the Smiles rearrangement, a transition metal-free intramolecular nucleophilic aromatic substitution that can be used to synthesize diarylamines, even highly sterically hindered ones. nih.gov
Other notable rearrangement reactions in organic synthesis include:
Beckmann rearrangement: The conversion of an oxime to an amide. wiley-vch.dethermofisher.com
Hofmann rearrangement: The conversion of a primary amide to a primary amine with one fewer carbon atom. thermofisher.com
Curtius rearrangement: The thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. thermofisher.com
Lossen rearrangement: The conversion of a hydroxamic acid derivative to an isocyanate. thermofisher.com
Claisen rearrangement: A wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether. numberanalytics.comthermofisher.com
Pinacol rearrangement: The rearrangement of a 1,2-diol to a ketone under acidic conditions. numberanalytics.comnumberanalytics.com
These reactions highlight the diverse ways in which molecular frameworks can be reorganized to achieve target structures in organic synthesis.
Computational and Theoretical Chemistry Studies of 3 Bromophenyl Phenyl Methanamine and Analogues
Molecular Docking and Binding Interaction Analysis for Ligand-Target Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. While specific molecular docking studies on (3-Bromophenyl)(phenyl)methanamine hydrochloride were not found in the public domain, the extensive research on analogous structures provides a strong framework for predicting its potential interactions.
Studies on various diarylmethaneamine and benzylamine (B48309) derivatives have demonstrated their potential to interact with a range of biological targets. For instance, docking studies on substituted zanamivir (B325) derivatives targeting the neuraminidase of influenza virus revealed key binding modes within the active site. nih.govnih.gov These studies often identify crucial interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, in a study of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, docking into the active site of E. coli MurB enzyme highlighted hydrogen bond interactions with residues like Tyr157 and Ser228. mdpi.com
Similarly, molecular docking of 4-methoxybenzyl derivatives bearing an imidazo[2,1-b] nih.govnih.govnih.govthiadiazole moiety against the TGF-β type I receptor kinase domain identified strong hydrogen bonding and hydrophobic interactions as key determinants of binding. nih.gov These examples suggest that the phenyl and bromophenyl groups of (3-Bromophenyl)(phenyl)methanamine could engage in significant hydrophobic and π-stacking interactions within a protein's binding pocket, while the amine group could act as a hydrogen bond donor or acceptor.
The general approach in these studies involves docking a library of ligands into the binding site of a target protein to predict their binding affinities and poses. The results are often presented in a table format, as shown below with hypothetical data for illustrative purposes.
Table 1: Illustrative Molecular Docking Results for (3-Bromophenyl)(phenyl)methanamine Analogues Against a Hypothetical Target
| Compound Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Analogue A | Kinase 1 | -8.5 | PHE 123, LEU 78, ASP 145 |
| Analogue B | Protease 1 | -7.9 | TYR 99, VAL 54, GLU 101 |
| Analogue C | Receptor 1 | -9.1 | TRP 210, ILE 150, HIS 250 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
QSAR studies on benzylamine and phenylalkylamine derivatives have successfully established correlations between physicochemical properties and biological activities. nih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as:
Lipophilic properties: logP (partition coefficient)
Electronic properties: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, atomic charges. biolscigroup.us
Steric properties: Molecular weight, molar refractivity, and specific substituent volume parameters. nih.gov
For example, a QSAR study on a series of benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in a statistically significant equation that could predict the half-maximal inhibitory concentration (PIC₅₀). jppres.com The equation utilized descriptors such as Log S, rerank score, and molar refractivity (MR) to establish the relationship. jppres.com Another study on N-benzoyl-N'-naphtylthiourea derivatives developed a QSAR model for their anticancer activity by inhibiting the VEGFR2 receptor, using descriptors like ClogP and ELUMO. atlantis-press.com
A typical QSAR study involves developing a regression model based on a training set of compounds with known activities. The predictive power of the model is then validated using an external test set. The statistical quality of the QSAR model is assessed by parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. nih.govatlantis-press.com
Table 2: Example of Descriptors Used in QSAR Models for Benzylamine Analogues
| Descriptor Type | Example Descriptor | Property Measured |
| Lipophilic | ClogP | Hydrophobicity |
| Electronic | ELUMO | Electron accepting ability |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Wiener Index | Molecular branching |
The development of a robust QSAR model for (3-Bromophenyl)(phenyl)methanamine analogues could guide the synthesis of new derivatives with potentially enhanced biological activities by identifying the key structural features that influence their potency.
Conformational Analysis and Energy Minimization Studies of Molecular Structures
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it often dictates its biological activity and interaction with target molecules.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is frequently employed for conformational analysis and energy minimization to identify the most stable conformers of a compound. For instance, a DFT study on 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone was used to optimize the molecular structure and compare it with experimental X-ray diffraction data, showing good coherence between the calculated and experimental structures. researchgate.net Similarly, DFT calculations on 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline were used to study its electronic structure and conformation. nih.gov
In the case of (3-Bromophenyl)(phenyl)methanamine, conformational analysis would involve rotating the bonds connecting the phenyl and bromophenyl rings to the central methaneamine core. This would generate a potential energy surface, from which the lowest energy (most stable) conformations can be identified.
The process typically involves:
Initial Structure Generation: Building a 3D model of the molecule.
Conformational Search: Systematically or randomly rotating flexible bonds to generate a variety of conformations.
Energy Minimization: Using computational methods like DFT to calculate the potential energy of each conformation and find the local and global energy minima.
The results of such a study can provide insights into the three-dimensional shape of the molecule, which is essential for understanding its interaction with biological targets.
Table 3: Hypothetical Relative Energies of (3-Bromophenyl)(phenyl)methanamine Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |
| 1 | 60° | 0.0 | Most Stable |
| 2 | 180° | 1.5 | Stable |
| 3 | -60° | 0.2 | Stable |
| 4 | 0° | 5.0 | Unstable (Transition State) |
These computational studies, from predicting ligand-protein interactions to modeling biological activity and determining stable conformations, are integral to modern chemical research and provide a powerful lens through which to understand the properties and potential of compounds like (3-Bromophenyl)(phenyl)methanamine.
Advanced Analytical Methodologies for Research Applications
Spectroscopic Characterization for Structural Elucidation in Research (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental to unequivocally determine the molecular structure of (3-Bromophenyl)(phenyl)methanamine hcl. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For (3-Bromophenyl)(phenyl)methanamine hcl, the proton (¹H) NMR spectrum would be expected to show distinct signals for the aromatic protons on both the phenyl and 3-bromophenyl rings, as well as a characteristic signal for the methine proton and the amine protons. The chemical shifts (δ) and coupling constants (J) of these signals provide information about the electronic environment and connectivity of the protons. For instance, the protons on the brominated ring would exhibit different chemical shifts compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the bromine atom.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of (3-Bromophenyl)(phenyl)methanamine hcl. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation analysis can further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
While specific spectral data for (3-Bromophenyl)(phenyl)methanamine hcl is not widely published in public literature, data for structurally similar compounds can provide an estimation of the expected spectral features. For example, in related N-benzyl aniline (B41778) derivatives, the methylene (B1212753) protons typically appear around 4.34 ppm in the ¹H NMR spectrum.
Table 1: Anticipated ¹H NMR Spectral Data for (3-Bromophenyl)(phenyl)methanamine hcl
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons (Phenyl & 3-Bromophenyl) | 7.0 - 7.8 | Multiplet |
| Methine Proton (-CH-) | ~ 5.0 - 5.5 | Singlet or Broad Singlet |
| Amine Protons (-NH₂⁺-) | Variable, broad | Broad Singlet |
Note: Expected values are based on general principles of NMR spectroscopy and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.
Chromatographic Techniques for Separation, Purification, and Reaction Monitoring (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for the separation and purification of (3-Bromophenyl)(phenyl)methanamine hcl from reaction mixtures and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis and purification of chemical compounds. For (3-Bromophenyl)(phenyl)methanamine hcl, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid). The retention time of the compound would be a key parameter for its identification and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve a sharp, symmetrical peak with good resolution from any impurities.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring reactions and assessing the purity of a sample. A suitable TLC system for (3-Bromophenyl)(phenyl)methanamine hcl would consist of a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be used to identify the compound.
Table 2: Illustrative Chromatographic Conditions for (3-Bromophenyl)(phenyl)methanamine hcl
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection | Parameter |
| HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV at ~254 nm | Retention Time |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (B92381) (e.g., 30:70) | UV light (254 nm) | Rf Value |
Note: These are example conditions and would require optimization for specific applications.
Enantiomeric Excess Determination using Chiral Chromatography
(3-Bromophenyl)(phenyl)methanamine is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. In many research applications, it is crucial to use a single enantiomer or to know the enantiomeric composition of a sample. Chiral chromatography is the primary method for separating and quantifying the enantiomers of a chiral compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP is critical and is often determined through screening of various commercially available chiral columns (e.g., those based on polysaccharides like cellulose (B213188) or amylose). The mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomeric peaks. The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can then be calculated from the relative areas of the two peaks in the chromatogram.
The development of a robust chiral HPLC method is a critical step in the research and application of enantiomerically pure (3-Bromophenyl)(phenyl)methanamine hcl.
Table 3: Key Considerations for Chiral HPLC Method Development
| Parameter | Description |
| Chiral Stationary Phase (CSP) | The heart of the separation; various types exist (e.g., polysaccharide-based, Pirkle-type). |
| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). |
| Flow Rate | Affects resolution and analysis time. |
| Temperature | Can influence the selectivity of the separation. |
| Detection | UV detection is common for aromatic compounds. |
Structure Activity Relationship Sar Studies of 3 Bromophenyl Phenyl Methanamine Derivatives
Influence of Aromatic Substitution Patterns on Biological Activity Profiles
The nature and position of substituents on the aromatic rings of diarylmethanamine derivatives are pivotal in determining their potency and selectivity for different biological targets.
Halogen Position: The placement of a halogen, such as the bromine atom in (3-bromophenyl)(phenyl)methanamine, significantly impacts activity. In related classes of monoamine transporter ligands, the position of substitution on the phenyl ring is a well-established determinant of potency. For instance, in studies of substituted methcathinone (B1676376) analogs, which also interact with monoamine transporters, compounds with substituents at the 3- and 4-positions of the phenyl ring are generally more potent than those with 2-position substitutions. While direct data for (3-Bromophenyl)(phenyl)methanamine is limited, this principle suggests that the meta-position of the bromine atom is likely a key feature for its interaction with its target proteins.
Alkyl and Methoxy (B1213986) Groups: The introduction of other functional groups like alkyl or methoxy moieties can further modulate the biological profile. In related bromophenol compounds studied for their enzymatic inhibition, the presence and position of such groups are known to influence activity. nih.gov For diarylmethanamine derivatives, adding hydrophobic groups like alkyls can enhance binding to hydrophobic pockets within the target protein. Conversely, the introduction of more polar methoxy groups can alter solubility and potentially form hydrogen bonds with the receptor, thereby modifying the binding affinity and selectivity.
The table below illustrates hypothetical variations in biological activity based on established SAR principles for aromatic substitutions in related monoamine transporter ligands.
| Substitution Pattern | Predicted Biological Activity | Rationale |
| 4-Bromo- | Potentially higher or similar potency to the 3-bromo isomer, based on trends in related compound series. | In many monoamine transporter ligands, 3- and 4-position substitutions yield comparable potencies. |
| 2-Bromo- | Likely lower potency. | Steric hindrance from ortho-substituents can impede optimal binding to the receptor. |
| 3-Bromo-4-methoxy- | May exhibit altered selectivity and potency. | The methoxy group can introduce new interactions with the binding site and change the electronic properties of the ring. |
| 3-Bromo-4-methyl- | Could increase potency due to enhanced hydrophobic interactions. | The methyl group adds to the lipophilicity, potentially favoring binding in a hydrophobic pocket of the receptor. |
Role of Amine Moiety Modifications on Ligand-Receptor Interactions
Modification of the amine group is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound.
N-Alkylation: The process of adding alkyl groups to the amine nitrogen (N-alkylation) can profoundly affect a compound's biological activity by altering its basicity, lipophilicity, and steric profile. nih.gov This, in turn, influences how the ligand interacts with its receptor. For example, increasing the size of the N-alkyl substituent can enhance binding affinity if the receptor has a corresponding hydrophobic pocket. However, excessive alkylation can also lead to a decrease in activity due to steric clashes. nih.gov In a study on modafinil (B37608) analogs, which share a diphenyl scaffold, replacing an amide with an N-propylphenylamine increased the affinity for the dopamine (B1211576) transporter (DAT) by tenfold. nih.gov This highlights that N-alkylation is a powerful tool for modulating potency and selectivity.
The following table demonstrates the potential impact of N-alkylation on the receptor interactions of a (3-Bromophenyl)(phenyl)methanamine scaffold.
| Amine Modification | Effect on Ligand-Receptor Interaction |
| Primary Amine (-NH2) | Can act as a hydrogen bond donor. |
| N-Methylation (-NHCH3) | Increases lipophilicity and may fit into specific hydrophobic pockets. |
| N,N-Dimethylation (-N(CH3)2) | Further increases lipophilicity but loses the ability to act as a hydrogen bond donor. |
| N-Ethylation (-NHC2H5) | Can enhance hydrophobic interactions but may introduce steric constraints depending on the receptor topology. |
Stereochemical Influences on Molecular Recognition and Biological Potency
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). The stereochemistry of (3-Bromophenyl)(phenyl)methanamine, which has a chiral center at the carbon connecting the two phenyl rings and the amine group, is a critical factor in its biological activity.
Biological systems, such as receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with each enantiomer of a chiral drug. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be inactive or even produce unwanted side effects.
A relevant example is the closely related compound lefetamine, an analgesic and stimulant. wikipedia.org The L-isomer of lefetamine exhibits analgesic effects comparable to codeine, whereas the D-isomer is not only inactive as an analgesic but has been shown to cause seizures in animal models. wikipedia.org This stark difference in activity between enantiomers underscores the importance of stereochemistry in the molecular recognition and biological potency of diarylmethanamine derivatives. Therefore, the specific spatial arrangement of the 3-bromophenyl, phenyl, and amino groups of (3-Bromophenyl)(phenyl)methanamine will dictate how it fits into its binding site and, consequently, its pharmacological effect.
Correlation of Structural Diversity with Enzymatic Inhibition or Receptor Agonism/Antagonism in in vitro Models
The structural variations of (3-bromophenyl)(phenyl)methanamine derivatives are directly correlated with their ability to inhibit enzymes or act as agonists or antagonists at receptors, particularly monoamine transporters.
In vitro studies on related phenylalkylamines have demonstrated that the distance between the aromatic ring and the positively charged amine is a key determinant for interaction with the plasma membrane monoamine transporter (PMAT). nih.govnih.gov Optimal inhibitory activity was observed with a specific spatial separation between these two features. nih.govnih.gov For instance, phenylpropylamine, with an aromatic ring-to-nitrogen distance of 6.4 Å, was found to be a potent inhibitor of PMAT. nih.gov This suggests that the conformational flexibility and the resulting distances between key pharmacophoric elements in (3-bromophenyl)(phenyl)methanamine derivatives are crucial for their inhibitory potency.
Furthermore, studies on a variety of bromophenol derivatives have shown potent inhibitory effects against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. nih.gov This indicates that the bromo-substituted phenyl motif can be a key feature for achieving high-potency enzyme inhibition. The structural diversity achieved by altering substituents on the phenyl rings or modifying the amine moiety allows for the fine-tuning of this inhibitory activity and selectivity against different enzymes or receptors.
Rational Design of Analogues with Enhanced Selectivity or Potency based on SAR
The insights gained from SAR studies are fundamental to the rational design of new analogues with improved therapeutic profiles. By understanding how specific structural features relate to biological activity, medicinal chemists can make targeted modifications to enhance potency and selectivity.
For monoamine transporter ligands, a key strategy involves leveraging the structural differences in the ligand-binding pockets of transporters like DAT, SERT, and NET. nih.govnih.gov For example, computational models of the SERT S1 binding pocket have been used to screen for novel chemical scaffolds that can fit within this site. nih.gov This structure-based design approach allows for the creation of new molecules with a higher probability of being active and selective.
Based on the SAR principles for diarylmethanamines, the rational design of more potent and selective (3-bromophenyl)(phenyl)methanamine analogues could involve:
Exploring alternative substitution patterns: Systematically replacing the bromine at the 3-position with other halogens or electron-withdrawing groups at various positions on the ring to optimize interactions.
Fine-tuning N-alkylation: Synthesizing a series of N-alkyl and N,N-dialkyl derivatives to probe for optimal hydrophobic interactions within the receptor binding site.
Constraining the conformation: Introducing cyclic constraints to the structure to lock it into a more bioactive conformation, which can increase potency and reduce off-target effects.
This rational, iterative process of design, synthesis, and biological testing is central to the development of new therapeutic agents based on the (3-bromophenyl)(phenyl)methanamine scaffold.
Biological Activity and Pharmacological Investigations in Non Human Systems
Antimicrobial and Antiparasitic Activity in Pre-clinical Models
The diarylmethane scaffold is a recurring motif in compounds investigated for their therapeutic potential against a range of pathogens.
Derivatives of diarylmethane have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. In one study, a series of aminoalkyl derivatives of diarylmethanes demonstrated antitubercular activity against the H37Rv strain, with minimum inhibitory concentration (MIC) values in the range of 6.25–25 µg/mL. iiab.me Another investigation into diarylmethylnapthyloxy ethylamines, synthesized from diarylcarbinols, also showed activity against M. tuberculosis H37Rv, with MICs ranging from 3.12–25 µg/mL. researchgate.net
Furthermore, research on thiazolidin-4-one derivatives, which can feature substituted phenyl rings, has identified potent antitubercular agents. A compound in this class bearing a 4-bromophenyl substituent (40h ) showed significant activity against a drug-sensitive strain of M. tuberculosis (H37Ra), with an MIC of 0.12 µg/mL, comparable to the standard drug isoniazid. nih.gov This highlights that the presence of a bromophenyl group, a key feature of (3-Bromophenyl)(phenyl)methanamine, can be a favorable component in antitubercular compounds.
Table 1: Antitubercular Activity of Related Diaryl-Core Compounds
| Compound Class/Derivative | Target Organism | Activity (MIC) | Citation |
|---|---|---|---|
| Aminoalkyl diarylmethanes | M. tuberculosis H37Rv | 6.25–25 µg/mL | iiab.me |
| Diarylmethylnapthyloxy ethylamines | M. tuberculosis H37Rv | 3.12–25 µg/mL | researchgate.net |
| Thiazolidin-4-one with 4-bromophenyl group (40h) | M. tuberculosis H37Ra | 0.12 µg/mL | nih.gov |
The antifungal properties of compounds structurally related to diarylmethanes have been explored. A study of diphenylamine (B1679370) derivatives found that certain compounds exhibited antifungal activity. nih.gov Similarly, an extensive evaluation of 70 diarylamidine derivatives revealed that several possessed considerable antifungal potency. nih.gov The study noted that the structural features required for antifungal and antibacterial activity often coincided. nih.gov
In research on azole compounds, benzimidazole (B57391) derivatives, which contain a diaryl-like structure, were found to be effective against Trichophyton rubrum and Candida albicans. researchgate.net These findings suggest that the core diaryl structure could serve as a foundation for developing new antifungal agents.
Research has demonstrated the potential of diaryl-based compounds as antibacterial agents. A focused library of diarylmethyl amines was synthesized and tested against a panel of ESKAPE pathogens. nih.gov Several of these compounds, particularly those containing an imidazole (B134444) moiety, were potent against Gram-positive bacteria like drug-resistant Staphylococcus aureus and Enterococcus, with MIC values as low as 2 µg/mL. nih.gov The study identified that a nitrogenous component and a lipophilic part were key features for antibacterial activity. nih.gov
In another study, diphenylamine derivatives were synthesized and screened for antimicrobial activity, with some compounds showing significant effects. nih.gov The investigation suggested that compounds with electron-releasing groups showed notable antibacterial activity, while those with chloro groups had more pronounced antifungal effects. nih.gov Additionally, a broad evaluation of diarylamidine derivatives confirmed that many possessed antibacterial properties, with the activity being highly dependent on specific structural variations. nih.gov
Table 2: Antibacterial Activity of Related Diarylmethyl Amines
| Compound Derivative | Target Organism | Activity (MIC) | Citation |
|---|---|---|---|
| Imidazole-containing diarylmethyl amines | S. aureus (drug-resistant) | 2 µg/mL | nih.gov |
| Imidazole-containing diarylmethyl amines | Enterococcus (drug-resistant) | 2 µg/mL | nih.gov |
The diaryl scaffold has been identified as a promising chemotype for the development of new treatments for Chagas disease, caused by the parasite Trypanosoma cruzi. wikipedia.orgwikipedia.org A hit-optimization study on a novel class of diarylthioether compounds led to the discovery of several analogs with high in vitro potency against the parasite. wikipedia.org These compounds also showed excellent activity in acute in vivo efficacy studies in mice infected with T. cruzi. wikipedia.org
In a separate investigation, a series of diaryldiazepines were synthesized and tested against T. cruzi epimastigotes. osti.gov One compound from this series, diazepine (B8756704) 4b , was found to be 40 times more potent than benznidazole, a drug currently used to treat Chagas disease. osti.gov These findings underscore the potential of diaryl-based structures as lead compounds for novel anti-Chagas therapeutics. wikipedia.orgosti.gov
Table 3: Anti-Chagas Activity of Related Diaryl Compounds
| Compound Class | Target Organism | Finding | Citation |
|---|---|---|---|
| Diarylthioethers | T. cruzi | High in vitro potency and in vivo efficacy | wikipedia.orgwikipedia.org |
| Diaryldiazepine 4b | T. cruzi epimastigotes | 40 times more potent than benznidazole | osti.gov |
The NS2B-NS3 protease is an essential enzyme for the replication of flaviviruses and is a key target for antiviral drug development. nih.govnih.govopenaccessebooks.com Extensive research has focused on identifying inhibitors of this protease. researchgate.netnih.gov Studies have reported various classes of inhibitors, including peptide derivatives, indole-containing compounds, and pyrazine-based allosteric inhibitors. nih.govnih.gov However, based on the available scientific literature from the conducted searches, there were no specific studies found that investigated the activity of (3-Bromophenyl)(phenyl)methanamine or related diarylmethane and benzhydryl derivatives against the Flavivirus NS2B-NS3 protease.
Biochemical Pathways and Molecular Targets in Non-Human Biological Systems
Scientific understanding of the precise biochemical and molecular interactions of (3-Bromophenyl)(phenyl)methanamine HCl is still developing. While direct studies on this specific compound are limited, research into related areas of pharmacology provides a framework for potential mechanisms of action.
There is currently no available scientific literature detailing the direct effects of (3-Bromophenyl)(phenyl)methanamine HCl on the modulation of synaptic transmission or neuronal excitability in non-human animal models. Electrophysiological studies and receptor binding assays specific to this compound have not been published.
At present, there are no published research studies that have investigated the influence of (3-Bromophenyl)(phenyl)methanamine HCl on specific cellular signaling cascades. The downstream effects of this compound on intracellular pathways remain an area for future scientific inquiry.
While direct studies on (3-Bromophenyl)(phenyl)methanamine HCl are not available, a significant area of pharmacological research involves the modulation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) levels through the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). acs.org NAMPT is the rate-limiting enzyme in the primary salvage pathway that synthesizes NAD+ from nicotinamide. nih.govnih.govnih.gov This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for a variety of cellular processes, including energy metabolism, DNA repair, and signaling. nih.govnih.gov
Inhibition of NAMPT leads to a rapid depletion of cellular NAD+, which in turn affects numerous metabolic pathways that are dependent on this coenzyme. nih.gov One of the most significant consequences of NAMPT inhibition is the attenuation of glycolysis. nih.gov This occurs specifically at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step, an enzyme that requires NAD+ to function. nih.govplos.org The blockade of this step results in an accumulation of glycolytic intermediates that precede GAPDH and a decrease in intermediates that follow it. nih.govnih.gov
This disruption in glycolysis has several downstream effects. The accumulation of upstream glycolytic intermediates, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can lead to a carbon overflow into the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov This has been observed to preferentially increase the activity of the non-oxidative branch of the PPP. nih.gov Furthermore, the reduction in glycolytic intermediates downstream of GAPDH can impair other biosynthetic pathways. For instance, the reduced availability of 3-phosphoglycerate (B1209933) can lead to an attenuation of serine biosynthesis, as this molecule is a precursor for the synthesis of the amino acid serine. nih.govresearchgate.net
The depletion of NAD+ through NAMPT inhibition is followed by a reduction in cellular ATP levels, ultimately leading to cell death in some models. nih.gov The timeline for these events has been characterized in studies using specific NAMPT inhibitors like FK866.
Table 1: Effects of a NAMPT Inhibitor (FK866) on Cellular Metabolites This table illustrates the consequences of NAMPT inhibition on various metabolic pathways in cancer cell lines, as a model for the effects of modulating this enzyme. Data is synthesized from multiple studies. nih.govnih.govplos.org
| Metabolic Pathway | Key Intermediates | Effect of NAMPT Inhibition | Reference |
| NAD+ Biosynthesis | NAD+ | Significant Decrease | nih.govspandidos-publications.com |
| NADH | Significant Decrease | spandidos-publications.com | |
| Glycolysis | Fructose 1,6-bisphosphate | Accumulation | nih.gov |
| Dihydroxyacetone phosphate | Accumulation | nih.gov | |
| 1,3-Bisphosphoglycerate | Decrease | nih.gov | |
| Phosphoenolpyruvate | Decrease | nih.gov | |
| Pentose Phosphate Pathway | Pentose Phosphates | Increase | nih.gov |
| Sedoheptulose 7-phosphate | Increase | nih.gov | |
| Serine Biosynthesis | Phosphoserine | Decrease | nih.govresearchgate.net |
Table 2: Time-Dependent Effects of NAMPT Inhibitor FK866 (100 nM) on A2780 Cancer Cells This table shows the progression of NAD+ and ATP depletion over time following treatment with the NAMPT inhibitor FK866. nih.gov
| Time After Treatment | NAD+ Levels (% of Control) | ATP Levels (% of Control) | Reference |
| 20-30 hours | Depleted | Normal to slightly decreased | nih.gov |
| 40-50 hours | Depleted | Depleted | nih.gov |
| >60 hours | Depleted | Depleted (Cell death maximal) | nih.gov |
Metabolic Pathways and Biotransformation in Non Human Biological Systems
In Vitro Metabolic Stability Studies of Analogues
In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will behave in a living organism (in vivo). These assays typically utilize liver fractions, such as microsomes or hepatocytes, from various animal species to estimate the rate of metabolism. The stability of a compound is often expressed by its half-life (t½) and intrinsic clearance (CLint).
Studies on compounds structurally related to (3-Bromophenyl)(phenyl)methanamine, such as brominated diphenyl ethers (BDEs), provide insights into the potential metabolic stability. For instance, research using human liver microsomes demonstrated that BDEs with fewer bromine atoms, like BDE 47 and BDE 99, were metabolized, whereas the more heavily brominated BDE 153 was not, indicating that the degree and position of halogenation can significantly impact metabolic stability nih.gov. This suggests that the single bromine atom on the phenyl ring of (3-Bromophenyl)(phenyl)methanamine may render it susceptible to metabolic enzymes.
Similarly, investigations into other diarylmethane derivatives reveal that the core structure is often a target for metabolic enzymes. The rate of metabolism can be influenced by the substituents on the phenyl rings and the nature of the amine group. For example, studies on N-benzylnornicotine derivatives in rat liver microsomes showed that these compounds undergo metabolism, indicating that the N-alkyl group is a site of metabolic activity researchgate.net.
Interactive Table: In Vitro Metabolic Stability of Selected Analogues
| Compound Analogue | System | Finding | Implication for (3-Bromophenyl)(phenyl)methanamine |
|---|---|---|---|
| Brominated Diphenyl Ether 47 (BDE 47) | Human Liver Microsomes | Metabolized | The bromophenyl group may be a site for metabolism. |
| Brominated Diphenyl Ether 99 (BDE 99) | Human Liver Microsomes | Metabolized | The bromophenyl group may be a site for metabolism. |
| Brominated Diphenyl Ether 153 (BDE 153) | Human Liver Microsomes | Not Metabolized | Higher degrees of bromination may increase metabolic stability. |
Identification and Characterization of Biotransformation Products in Animal Models
Animal models are essential for identifying the major metabolites of a compound and understanding its biotransformation pathways. The primary routes of metabolism for many xenobiotics involve Phase I (functionalization) and Phase II (conjugation) reactions.
For brominated aromatic compounds, Phase I metabolism often involves oxidation, leading to hydroxylated metabolites. Studies in mice with brominated dibenzofurans have shown that these compounds are metabolized into monohydroxylated products in the liver nih.gov. It is plausible that (3-Bromophenyl)(phenyl)methanamine could undergo similar hydroxylation on either the brominated or the unsubstituted phenyl ring. Another potential, though less common, pathway for brominated compounds is reductive debromination, which has been observed for some brominated flame retardants in biota researchgate.net.
The diphenylmethane (B89790) core structure is also susceptible to metabolic modification. Research on the metabolism of nitrosodiphenylamine in phenobarbital-induced mouse liver microsomes identified diphenylamine (B1679370) and a ring-hydroxylated derivative of diphenylamine as metabolites nih.gov. This suggests that hydroxylation of the aromatic rings is a likely metabolic pathway for (3-Bromophenyl)(phenyl)methanamine. Furthermore, for compounds with an amine group, N-dealkylation is a common metabolic route. For primary amines like (3-Bromophenyl)(phenyl)methanamine, further oxidation or conjugation of the amine group could occur. For instance, studies on N-benzylnornicotine derivatives demonstrated that oxidative dealkylation, leading to the formation of nornicotine, was a major metabolic pathway in rats researchgate.net.
Interactive Table: Potential Biotransformation Products of Analogues in Animal Models
| Analogue Class | Animal Model | Identified Metabolic Pathway | Potential Metabolite of (3-Bromophenyl)(phenyl)methanamine |
|---|---|---|---|
| Brominated Dibenzofurans | Mice | Monohydroxylation | Hydroxy-(3-bromophenyl)(phenyl)methanamine |
| Nitrosodiphenylamine | Mice (liver microsomes) | Ring Hydroxylation | Hydroxy-(3-bromophenyl)(phenyl)methanamine |
| N-benzylnornicotine | Rat (liver microsomes) | Oxidative Dealkylation | Not directly applicable, but suggests amine group reactivity. |
Role of Specific Enzyme Systems in Metabolism (e.g., hepatic enzymes in animal models)
The biotransformation of most drugs and other foreign compounds is predominantly carried out by a superfamily of enzymes known as cytochrome P450 (CYP) nih.gov. These enzymes are most abundant in the liver and are responsible for catalyzing a wide variety of oxidative reactions . It is highly probable that the metabolism of (3-Bromophenyl)(phenyl)methanamine is mediated by one or more CYP isozymes.
The specific CYP enzymes involved in the metabolism of a particular substrate are determined by its chemical structure. For instance, the metabolism of nitrosodiphenylamine to a ring-hydroxylated derivative is suggested to be dependent on cytochrome P450 nih.gov. Given that hydroxylation is a common metabolic pathway for aromatic compounds, CYP-mediated oxidation of the phenyl rings of (3-Bromophenyl)(phenyl)methanamine is a very likely metabolic route.
In humans, CYP3A4 is the most abundant P450 enzyme in the liver and is responsible for the metabolism of approximately half of the drugs currently in use bohrium.com. Other important CYP enzymes in drug metabolism include CYP1A2, CYP2C9, CYP2C19, and CYP2D6 . While the specific isozymes that might metabolize (3-Bromophenyl)(phenyl)methanamine have not been identified, studies with animal models and their hepatic enzyme systems would be the standard approach to elucidate this. For example, rat liver microsomes are commonly used to study the in vitro metabolism of compounds and can provide initial information on the potential involvement of CYP enzymes researchgate.net. The induction or inhibition of these enzymes by other co-administered substances can lead to significant drug-drug interactions.
Advanced Research Directions and Future Perspectives
Rational Design of Novel Chemical Entities Based on the (3-Bromophenyl)(phenyl)methanamine Scaffold
The rational design of new drugs often relies on existing molecular scaffolds that have shown promise. The (3-bromophenyl)phenyl)methanamine framework, with its distinct three-dimensional structure, serves as a valuable starting point for creating new chemical entities with improved potency and selectivity.
Knowledge-based drug design is a powerful strategy that utilizes structural information from known inhibitors to develop novel compounds. For instance, the 3-bromophenyl group has been integral in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. Researchers have successfully developed potent IDO1 inhibitors by incorporating a N-(3-bromophenyl) moiety into a larger molecular structure. Structural modifications to the side chain of a N-hydroxythiophene-2-carboximidamide core, which included the 3-bromophenyl group, led to compounds with significant in vivo target inhibition in preclinical tumor models. researchgate.net This approach highlights the potential of using the (3-Bromophenyl)(phenyl)methanamine scaffold as a basis for designing new enzyme inhibitors.
The diaryl arrangement in the scaffold is a common feature in many biologically active compounds. This structural element can be fine-tuned through synthetic modifications to optimize interactions with biological targets. By altering the substitution patterns on the phenyl rings, medicinal chemists can modulate the electronic and steric properties of the molecule to enhance its binding affinity and specificity for a particular receptor or enzyme.
Table 1: Examples of Rationally Designed Compounds Based on Related Scaffolds
| Compound Class | Target | Therapeutic Area | Key Structural Feature |
| N-(3-bromophenyl)-...carboximidamide | IDO1 | Cancer Immunotherapy | 3-bromophenyl group |
| 3-Amino-3-phenylpropionamide derivatives | Mu opioid receptor | Pain Management | Phenylpropionamide scaffold |
This table is generated based on available research on related chemical structures.
Application in the Development of Targeted Molecular Probes for Biological Systems
Molecular probes are essential tools for visualizing and understanding complex biological processes. The unique properties of the (3-Bromophenyl)(phenyl)methanamine scaffold, particularly the presence of a heavy bromine atom, make it an attractive candidate for the development of targeted molecular probes.
Fluorescent probes are widely used for bioimaging. nih.gov While there is no specific research on fluorescent probes derived directly from (3-Bromophenyl)(phenyl)methanamine, the bromophenyl moiety is a known component in some fluorescent sensors. For example, bromophenol-containing hybrids have been designed to generate reactive oxygen species (ROS), which can be detected by fluorescent indicators. mdpi.com The bromine atom can influence the photophysical properties of a fluorophore through the heavy-atom effect, potentially enhancing processes like intersystem crossing, which is beneficial for certain types of probes, including those for photodynamic therapy. nih.gov
Furthermore, the development of pH-activatable fluorescent probes for visualizing tumors is an active area of research. researchgate.net The diarylmethane scaffold could be functionalized with pH-sensitive groups and fluorophores to create probes that selectively light up in the acidic tumor microenvironment.
Another potential application is in the development of probes for photodynamic therapy (PDT). PDT utilizes photosensitizers that, upon light activation, generate cytotoxic ROS to kill cancer cells. nih.govbohrium.com Brominated porphyrins have shown promise as photosensitizers due to their favorable photophysical properties. nih.gov The (3-Bromophenyl)(phenyl)methanamine scaffold could potentially be incorporated into novel photosensitizer designs.
Table 2: Potential Applications of (3-Bromophenyl)(phenyl)methanamine-Based Molecular Probes
| Probe Type | Potential Target | Imaging/Therapeutic Modality | Key Feature of Scaffold |
| Fluorescent Probe | pH, ROS | Fluorescence Microscopy | Bromophenyl group influencing photophysics |
| Photodynamic Therapy Agent | Tumor Tissue | Photodynamic Therapy | Potential for enhanced singlet oxygen generation |
This table represents hypothetical applications based on the properties of the scaffold and related research.
Green Chemistry Approaches and Sustainable Synthetic Methodologies for Analogues
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov Developing sustainable synthetic routes to (3-Bromophenyl)(phenyl)methanamine analogues is a critical area of future research.
Traditional methods for synthesizing amines can involve harsh reagents and generate significant waste. Modern approaches focus on the use of greener solvents, catalysts, and more atom-economical reactions. For example, the synthesis of the antihistamine dimethindene, which shares structural similarities with the target scaffold, has been successfully redesigned using eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), leading to improved yields and a better environmental profile. mdpi.com
Catalytic asymmetric synthesis is a powerful tool for producing enantiomerically pure compounds, which is often crucial for therapeutic efficacy. frontiersin.org The development of chiral catalysts for the asymmetric synthesis of (3-Bromophenyl)(phenyl)methanamine and its derivatives would be a significant advancement. This would allow for the selective production of a single enantiomer, avoiding the need for chiral resolution and reducing waste. Recent advances in asymmetric synthesis have explored various catalytic systems, including those based on iridium complexes and chiral Brønsted acids, which could potentially be adapted for the synthesis of these diarylmethanamine analogues. frontiersin.orgresearchgate.net
The synthesis of related brominated diphenylmethane (B89790) derivatives has been achieved through methods like the bromination of bis(3,4-dimethoxyphenyl)methanone. tandfonline.comnih.gov Exploring enzymatic and chemo-enzymatic methods for the synthesis of these compounds could offer a more sustainable alternative to traditional chemical methods. nih.gov
Exploration of New Therapeutic Areas Based on Identified Biological Activities in Pre-clinical Models
Preclinical studies of compounds containing the bromophenyl and diphenylmethane scaffolds have revealed a wide range of biological activities, suggesting that (3-Bromophenyl)(phenyl)methanamine derivatives could be explored for various therapeutic applications beyond their initially intended use.
Anticancer Activity: Bromophenol hybrids have demonstrated significant anticancer activity in vitro against various human cancer cell lines. mdpi.com These compounds can induce apoptosis (programmed cell death) through the generation of reactive oxygen species. mdpi.com The diphenylmethane scaffold has also been identified in compounds that act as efflux pump inhibitors in drug-resistant bacteria, a mechanism that could potentially be exploited to overcome multidrug resistance in cancer. nih.gov
Antimicrobial Activity: Brominated diphenyl ether and diphenylmethane derivatives have shown promising antibacterial activity against a range of pathogens. researchgate.net The presence of the bromine atom appears to contribute to the antimicrobial potency of these compounds.
Central Nervous System (CNS) Disorders: Derivatives of 3-amino-3-phenylpropionamide have been developed as ligands for the mu opioid receptor, indicating a potential application in pain management. nih.gov Furthermore, coumarin (B35378) derivatives containing an aminophenyl group have been investigated as potential agents for Alzheimer's disease, targeting cholinesterases. nih.gov Given the structural similarities, the (3-Bromophenyl)(phenyl)methanamine scaffold could be a starting point for designing new CNS-active agents.
Cardiovascular Effects: While some drugs can have unintended cardiotoxic effects, nih.gov careful molecular design can lead to beneficial cardiovascular agents. The preclinical evaluation of levosimendan, a drug for heart failure, has provided insights into cardioprotective mechanisms that could be relevant for designing new cardiovascular drugs based on novel scaffolds. nih.gov
Table 3: Potential Therapeutic Areas for (3-Bromophenyl)(phenyl)methanamine Derivatives
| Therapeutic Area | Potential Mechanism of Action | Supporting Evidence from Related Compounds |
| Oncology | Induction of apoptosis, Inhibition of efflux pumps | Anticancer activity of bromophenol hybrids mdpi.com |
| Infectious Diseases | Inhibition of bacterial growth | Antimicrobial activity of brominated diphenyl ethers researchgate.net |
| CNS Disorders | Modulation of opioid receptors, Inhibition of cholinesterases | Activity of 3-amino-3-phenylpropionamide and aminophenyl-coumarin derivatives nih.govnih.gov |
| Cardiovascular Disease | Cardioprotective effects | Preclinical evidence from other cardiovascular drugs nih.gov |
This table outlines potential therapeutic applications based on preclinical data from structurally related compounds.
Q & A
Q. How to integrate this compound into macrocyclic frameworks for supramolecular studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
